molecular formula C9H8F2O2 B1424309 5,7-Difluorochroman-4-ol CAS No. 917248-51-2

5,7-Difluorochroman-4-ol

Cat. No.: B1424309
CAS No.: 917248-51-2
M. Wt: 186.15 g/mol
InChI Key: HGTYMLFMXKYIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of 5,7-Difluorochroman-4-ol typically involves the asymmetric reduction of 5,7-difluorochroman-4-one. This reaction is carried out in the presence of ketoreductase, coenzyme, and a coenzyme circulating system. The ketoreductase used can be one or a combination of short-chain dehydrogenases/reductases family, medium-chain dehydrogenases/reductase, or aldo-keto reductase . The reaction conditions are mild, and the process is suitable for industrial production due to its high conversion rate and good chiral selectivity .

Chemical Reactions Analysis

5,7-Difluorochroman-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include ketoreductase for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,7-Difluorochroman-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Difluorochroman-4-ol primarily involves its role as an intermediate in the synthesis of tegoprazan. Tegoprazan works by competitively and reversibly binding to the H+/K±ATPase enzyme in parietal cells, thereby inhibiting gastric acid secretion . The molecular targets and pathways involved include the H+/K±ATPase enzyme and the associated signaling pathways in gastric parietal cells.

Comparison with Similar Compounds

5,7-Difluorochroman-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of tegoprazan, which is a novel potassium-competitive acid blocker with significant therapeutic potential.

Properties

IUPAC Name

5,7-difluoro-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTYMLFMXKYIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 1 M (S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole toluene solution (5.43 mL, 5.43 mmol) and tetrahydrofuran (40 mL) was added 2M borane-methyl sulfide complex tetrahydrofuran solution (29.8 mL, 59.7 mmol) at 0° C. and the mixture was stirred for 20 minutes. To the mixture was added a solution of 5,7-difluoro-2,3-dihydro-4H-chromen-4-one (10.0 g, 54.3 mmol, STEP 7) in tetrahydrofuran (70 mL) at 0° C. over a period of 1 hour, and the mixture was stirred at the same temperature for 1 hour. The reaction mixture was quenched with methanol (50 mL) and stirred for 30 minutes at room temperature. The mixture was concentrated in vacuum and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=4:1 as an eluent) to afford crude white solids (8.85 g, 86% ee). The solids were recrystallized from hexane (300 mL) to give the title compound as a colorless needle crystal (5.90 g, 58%, >99% ee).
Name
(S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole toluene
Quantity
5.43 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
29.8 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5,7-difluoro-2,3-dihydro-4H-chromen-4-one (14.2 g, 77.0 mmol, US 20050038032) in methanol (200 mL) was added sodium borohydride (3.50 g, 92.5 mmol) at 0° C. The reaction mixture was stirred at the same temperature for 1 hour, and evaporated to remove methanol. The residue was quenched with water, and extracted with ethyl acetate. The extract was washed with brine, dried over magnesium sulfate, and concentrated in vacuum. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=3:1 as an eluent) to afford the title compound as a pale gray solid (9.64 g, 67%).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Difluorochroman-4-ol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of (R)-5,7-Difluorochroman-4-ol in pharmaceutical synthesis?

A1: (R)-5,7-Difluorochroman-4-ol is a crucial building block in the production of Tegoprazan []. Tegoprazan is a potassium-competitive acid blocker (P-CAB) known for its role in treating gastroesophageal reflux disease (GERD). The efficient synthesis of (R)-5,7-Difluorochroman-4-ol is therefore highly relevant for the pharmaceutical industry.

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